2-Fluoro-5-formylnicotinic acid
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Overview
Description
2-Fluoro-5-formylnicotinic acid is a fluorinated derivative of nicotinic acid It is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formylnicotinic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
On an industrial scale, the production of fluorinated nicotinic acids can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it does produce nitrous oxide as a by-product, which poses environmental challenges.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-5-carboxynicotinic acid.
Reduction: 2-Fluoro-5-hydroxymethylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-formylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-formylnicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-carboxynicotinic acid
- 2-Fluoro-5-hydroxymethylnicotinic acid
- 2-Pivalamido-5-(trifluoromethyl)nicotinic acid
- 5-(3-Formylphenyl)nicotinonitrile
Uniqueness
2-Fluoro-5-formylnicotinic acid is unique due to the presence of both a fluorine atom and a formyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable for various applications .
Properties
Molecular Formula |
C7H4FNO3 |
---|---|
Molecular Weight |
169.11 g/mol |
IUPAC Name |
2-fluoro-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-6-5(7(11)12)1-4(3-10)2-9-6/h1-3H,(H,11,12) |
InChI Key |
ZHJCAWSTLZNGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)C=O |
Origin of Product |
United States |
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